molecular formula C21H27N5O4S B2937904 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 898434-10-1

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2937904
CAS RN: 898434-10-1
M. Wt: 445.54
InChI Key: VSFIOBJRBYCAKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentapyrimidine ring, the introduction of the diethylaminoethyl group, and the attachment of the thioacetamide and nitrophenyl groups. Without specific literature or patents detailing the synthesis, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyclopentapyrimidine ring might participate in reactions typical of aromatic compounds. The thioacetamide group could potentially undergo hydrolysis, and the nitrophenyl group might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activities

Pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating significant biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The synthesis involves condensation reactions with isothiocyanatoketones and other precursors to yield compounds with promising biological activities. For instance, some compounds exhibited notable anti-inflammatory and analgesic activities at specific dosages, indicating their potential as therapeutic agents (Sondhi et al., 2009). Another study focused on the antimicrobial activity of new heterocycles incorporating antipyrine moiety, revealing that representative compounds showed considerable antimicrobial properties (Bondock et al., 2008). Furthermore, novel synthesis routes have been developed for polyfunctionally substituted heterocyclic compounds derived from specific precursors, showing high antitumor activities when screened against various cancer cell lines (Shams et al., 2010).

Chemical Synthesis and Evaluation

The chemical synthesis of pyrimidine derivatives often involves multi-step reactions, utilizing various starting materials to achieve complex heterocyclic structures. These compounds are then evaluated for their biological activities, providing valuable insights into their potential applications. For example, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides showcases innovative approaches to creating novel heterocyclic assemblies with potential biological relevance (Obydennov et al., 2017).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties, which, as mentioned above, are difficult to predict without experimental data .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. If it exhibits biological activity, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-3-24(4-2)11-12-25-18-10-6-9-17(18)20(23-21(25)28)31-14-19(27)22-15-7-5-8-16(13-15)26(29)30/h5,7-8,13H,3-4,6,9-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFIOBJRBYCAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

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